3-Epi-3-hydroxymugineate(2-)
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Overview
Description
3-epi-3-hydroxymugineate(2-) is a doubly-charged tricarboxylic acid anion arising from deprotonation of the carboxy groups and protonation of the amino group of 3-epi-3-hydroxymugineic acid. It is a conjugate base of a 3-epi-3-hydroxymugineic acid.
Scientific Research Applications
Synthesis and Characterization
The total synthesis of phytosiderophores like 3-epi-hydroxymugineic acid has been achieved, illustrating the chemical pathways to create these complex molecules. This synthesis is crucial for facilitating further biological and pharmacological studies of these compounds (Matsuura, Hamada, & Shioiri, 1994).
Bioavailability Studies
Research has been conducted on the bioavailability of iron from a ferric complex of 3-epi-hydroxymugineic acid in rats. This study is significant as it explores the potential of epi-HMA in enhancing iron absorption, which can have implications for treating iron deficiencies in various organisms, including humans (Nishizawa, Saitō, Sanada, & Takagi, 1991).
Biosynthetic Pathways
The biosynthetic pathways of 3-epihydroxymugineic acid have been explored in plants like barley and rye. Understanding these pathways is crucial for agricultural science, particularly in enhancing nutrient uptake in crops (Ma & Nomoto, 1994).
Analytical Techniques
Anion-exchange chromatography with pulsed amperometric detection has been used for determining phytosiderophores, including 3-epi-hydroxymugineic acid. Such analytical techniques are crucial for studying the distribution and concentration of these compounds in various biological samples (Weber, Neumann, Haake, & Römheld, 2001).
Plant Nutrition and Soil Science
Studies on the interaction of phytosiderophores like 3-epi-hydroxymugineic acid with metals such as aluminum have provided insights into how plants manage nutrient uptake and handle soil contaminants. This research is vital for understanding and improving the growth of plants in different soil types (Yoshimura, Kohdr, Mori, & Hider, 2011).
Separation and Identification in Plant Systems
The separation and identification of phytosiderophores, including 3-epi-hydroxymugineic acid and their metal complexes in plants, have been achieved using techniques like zwitterionic hydrophilic interaction liquid chromatography coupled with electrospray ionization mass spectrometry. This method is key for detailed analysis and understanding of metal transport and metabolism in plants (Xuan et al., 2006).
Properties
Molecular Formula |
C12H18N2O9-2 |
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Molecular Weight |
334.28 g/mol |
IUPAC Name |
(2S,3S)-1-[(2S,3S)-3-carboxylato-3-[[(3S)-3-carboxylato-3-hydroxypropyl]azaniumyl]-2-hydroxypropyl]-3-hydroxyazetidine-2-carboxylate |
InChI |
InChI=1S/C12H20N2O9/c15-5(10(18)19)1-2-13-8(11(20)21)6(16)3-14-4-7(17)9(14)12(22)23/h5-9,13,15-17H,1-4H2,(H,18,19)(H,20,21)(H,22,23)/p-2/t5-,6-,7-,8-,9-/m0/s1 |
InChI Key |
QPIOQLJXMZWNFJ-LJASKYJCSA-L |
Isomeric SMILES |
C1[C@@H]([C@H](N1C[C@@H]([C@@H](C(=O)[O-])[NH2+]CC[C@@H](C(=O)[O-])O)O)C(=O)[O-])O |
Canonical SMILES |
C1C(C(N1CC(C(C(=O)[O-])[NH2+]CCC(C(=O)[O-])O)O)C(=O)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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